BF-Dpb
Overview
Description
BF-Dpb, also known as N,N’-[(Diphenyl-N,N’-bis)9,9,-dimethyl-fluoren-2-yl]-benzidine, is a hole transport material (HTL) used in organic light-emitting diodes (OLEDs) . It has been compared to other commonly used HTLs and has shown promising results .
Molecular Structure Analysis
BF-Dpb has a complex molecular structure with the formula C54H44N2 . It is characterized by a high ionization potential, which enables more efficient hole injection from BF-Dpb to the adjacent electron blocking layer .
Chemical Reactions Analysis
BF-Dpb is used as a hole transport material in OLEDs. The influence of 2,2’-(perfluoronaphthalene-2,6-diylidene)dimalononitrile (F6-TCNNQ p-dopant) concentration in BF-Dpb on the operation voltage and efficiency of red and green phosphorescent OLEDs has been studied .
Physical And Chemical Properties Analysis
BF-Dpb has a molecular weight of 720.94 g/mole . It has a high ionization potential, which contributes to its efficiency as a hole transport material .
Scientific Research Applications
- The high ionization potential of BF-DPB enables efficient hole injection from BF-DPB to the adjacent electron-blocking layer, resulting in low driving voltages and reduced luminous efficacy roll-off .
- Surprisingly, this blend shows the highest electroluminescence quantum efficiency of 1.5% among all studied blends .
Organic Light-Emitting Diodes (OLEDs)
Charge Transfer States
Electroluminescence
Mechanism of Action
Target of Action
BF-DPB primarily targets organic light-emitting diodes (OLEDs) . It serves as an efficient hole transport material (HTL) in these devices . The role of HTLs is to facilitate the movement of positive charges (holes) within the device, which is crucial for the functioning of OLEDs .
Mode of Action
BF-DPB interacts with its targets by enabling more efficient hole injection from itself to the adjacent electron blocking layer . This is attributed to the high ionization potential of BF-DPB . The interaction results in a significantly lower driving voltage, leading to improved performance of the OLEDs .
Biochemical Pathways
The compound’s high ionization potential allows for efficient hole injection, which is a critical step in the operation of OLEDs .
Pharmacokinetics
In the context of oleds, the compound’s properties allow for efficient energy transfer and low operating voltage .
Result of Action
The action of BF-DPB results in OLEDs achieving high luminous efficacy and brightness at a very low voltage . Specifically, BF-DPB based OLEDs can reach a brightness of 10,000 cd/m² at a very low voltage of 3.2 V .
properties
IUPAC Name |
N-[4-[4-(N-(9,9-dimethylfluoren-2-yl)anilino)phenyl]phenyl]-9,9-dimethyl-N-phenylfluoren-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H44N2/c1-53(2)49-21-13-11-19-45(49)47-33-31-43(35-51(47)53)55(39-15-7-5-8-16-39)41-27-23-37(24-28-41)38-25-29-42(30-26-38)56(40-17-9-6-10-18-40)44-32-34-48-46-20-12-14-22-50(46)54(3,4)52(48)36-44/h5-36H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYZZKOUCVXTOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC9=C(C=C8)C1=CC=CC=C1C9(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H44N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
720.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Bis(9,9-dimethyl-9H-fluoren-2-yl)-N,N'-diphenylbenzidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.